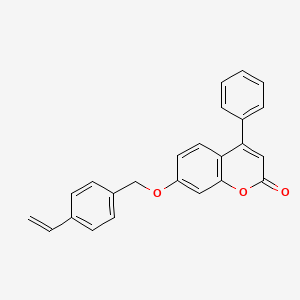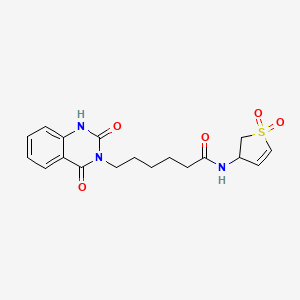
4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under basic conditions.
Introduction of the vinylbenzyl group: The chromen-2-one core is then reacted with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The phenyl and vinylbenzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Dihydro derivatives of the chromen-2-one core.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-2H-chromen-2-one: Lacks the vinylbenzyl group, which may result in different biological activities.
7-((4-Vinylbenzyl)oxy)-2H-chromen-2-one: Lacks the phenyl group, which may affect its chemical reactivity and applications.
Uniqueness
4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one is unique due to the presence of both the phenyl and vinylbenzyl groups, which can influence its chemical properties and potential applications. This combination of functional groups may provide enhanced biological activity or specific material properties compared to similar compounds.
Propiedades
Fórmula molecular |
C24H18O3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
7-[(4-ethenylphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C24H18O3/c1-2-17-8-10-18(11-9-17)16-26-20-12-13-21-22(19-6-4-3-5-7-19)15-24(25)27-23(21)14-20/h2-15H,1,16H2 |
Clave InChI |
NASMFNUJFUANQT-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11152259.png)
![benzyl {[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11152263.png)
![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(morpholin-4-yl)-5-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B11152264.png)
![[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone](/img/structure/B11152282.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11152287.png)
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11152289.png)
![2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B11152297.png)
![N-[2-(2-furyl)ethyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B11152300.png)

![6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid](/img/structure/B11152307.png)
![2-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid](/img/structure/B11152316.png)
![N-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-indole-2-carboxamide](/img/structure/B11152323.png)
![6-benzyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11152333.png)
